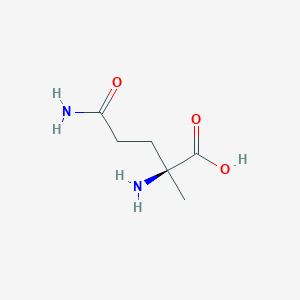
2-methyl-L-glutamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-L-glutamine can be achieved through various chemical and enzymatic methods. One common approach involves the methylation of L-glutamine at the amide nitrogen. This can be done using methylamine in the presence of a catalyst such as γ-glutamyltranspeptidase . Another method involves the esterification of L-glutamic acid followed by amination and deprotection steps .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis. The process may include steps such as esterification, condensation, and amination, followed by purification to obtain the desired product with high purity . Enzymatic methods are also being explored for their potential to provide more environmentally friendly and cost-effective production routes .
Chemical Reactions Analysis
Types of Reactions
2-methyl-L-glutamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in various derivatives depending on the substituents introduced .
Scientific Research Applications
2-methyl-L-glutamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-methyl-L-glutamine involves its participation in various metabolic pathways. It is converted to 2-methylglutamate, which can then enter the glutamate-glutamine cycle. This cycle is crucial for maintaining the balance of excitatory and inhibitory neurotransmission in the brain . Additionally, this compound may exert its effects by modulating the activity of enzymes involved in nitrogen metabolism .
Comparison with Similar Compounds
Similar Compounds
L-glutamine: A proteinogenic amino acid involved in various metabolic processes.
L-glutamic acid: Another proteinogenic amino acid that serves as a precursor for the synthesis of L-glutamine.
γ-Glutamylmethylamide: An amino acid analog similar to 2-methyl-L-glutamine, found in plant and fungal species.
Uniqueness
This compound is unique due to its methyl substitution at position 2, which imparts distinct chemical and biological properties. This modification can affect its reactivity and interactions with enzymes and other biomolecules, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C6H12N2O3 |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
(2S)-2,5-diamino-2-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C6H12N2O3/c1-6(8,5(10)11)3-2-4(7)9/h2-3,8H2,1H3,(H2,7,9)(H,10,11)/t6-/m0/s1 |
InChI Key |
YLTNWAQTQJRBKR-LURJTMIESA-N |
Isomeric SMILES |
C[C@](CCC(=O)N)(C(=O)O)N |
Canonical SMILES |
CC(CCC(=O)N)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,3R,4R,6S,8S,10S,13R,14R,16R)-5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B13141602.png)
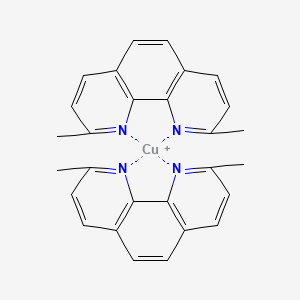

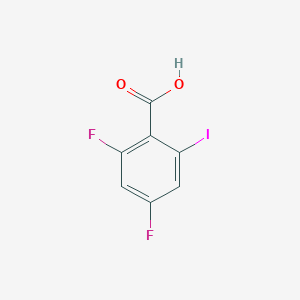
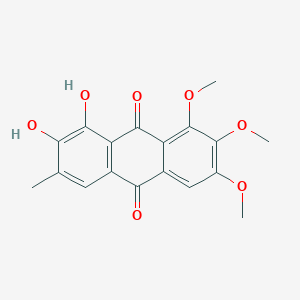
![disodium 4-amino-3-((E)-{4'-[(E)-(1-amino-4-sulfonato-2-naphthyl)diazenyl]-3,3'-dimethyl[1,1'-biphenyl]-4-yl}diazenyl)-1-naphthalenesulfonate](/img/structure/B13141626.png)



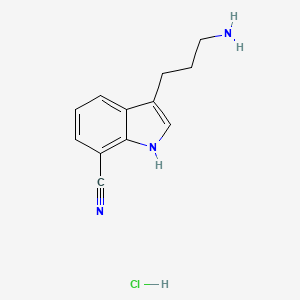
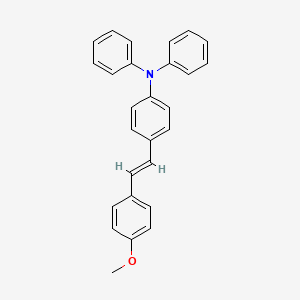

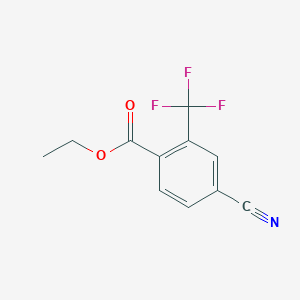
![4-(5-bromothiophen-2-yl)-2,5-bis(2-hexyldecyl)-1-thiophen-2-ylpyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B13141671.png)
